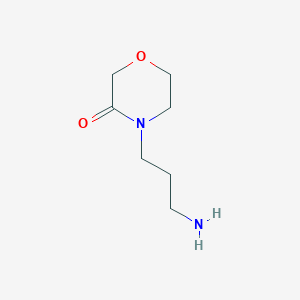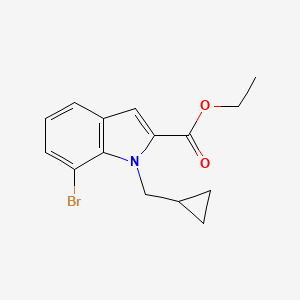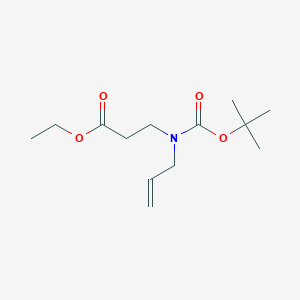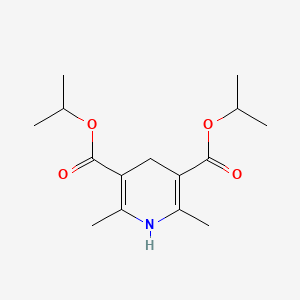
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by its molecular structure, which includes a dihydropyridine ring with two methyl groups at positions 2 and 6, and diisopropyl ester groups at positions 3 and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde (such as formaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an acidic medium and involves heating the reaction mixture to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions at the diisopropyl ester groups can lead to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various esters or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential use as a vasodilator. It can interact with calcium channels in cell membranes, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to treat conditions such as hypertension and angina pectoris due to their calcium channel-blocking properties.
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism by which Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves the inhibition of calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other calcium channel blockers used in the treatment of cardiovascular diseases.
Molecular Targets and Pathways:
Calcium Channels: The primary molecular target is the L-type calcium channels found in the smooth muscle cells of blood vessels.
Pathways: The inhibition of calcium influx affects the signaling pathways involved in muscle contraction and vascular tone regulation.
Comparaison Avec Des Composés Similaires
Nimodipine: A well-known calcium channel blocker used in the treatment of cerebrovascular disorders.
Amlodipine: Another calcium channel blocker used for managing hypertension and angina.
Felodipine: Used for treating high blood pressure and angina.
Uniqueness: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique in its specific structural features, such as the presence of diisopropyl ester groups, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
57582-47-5 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
dipropan-2-yl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-8(2)19-14(17)12-7-13(11(6)16-10(12)5)15(18)20-9(3)4/h8-9,16H,7H2,1-6H3 |
Clé InChI |
WUNGINVLOUBEFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=C(N1)C)C(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


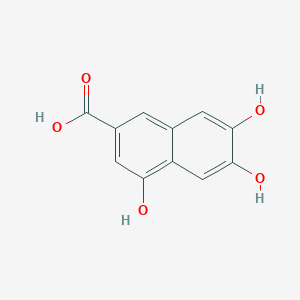
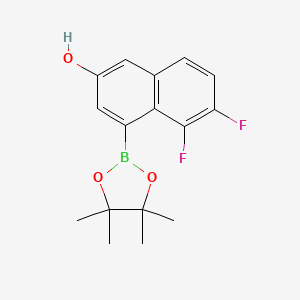
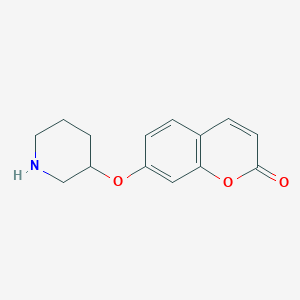
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
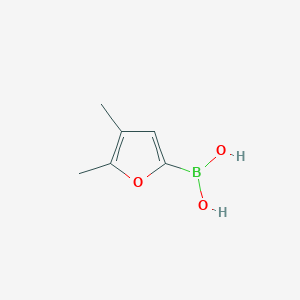

![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
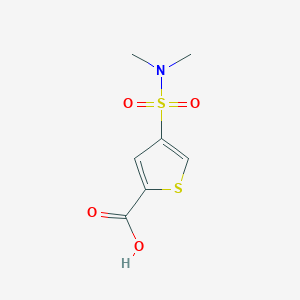
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
